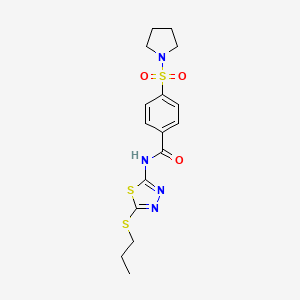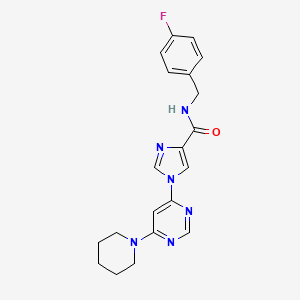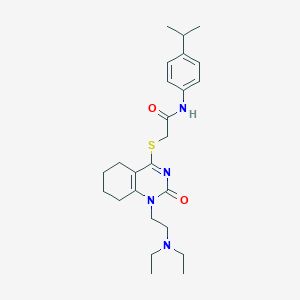
Methyl 2-chloro-6-(hydroxymethyl)nicotinate
Übersicht
Beschreibung
“Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is a chemical compound with diverse applications in scientific research. It is a derivative of methyl nicotinate and offers immense potential in drug discovery, as it exhibits unique properties for developing novel pharmaceutical compounds. Its multifunctional nature makes it an indispensable tool for various scientific investigations.
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . Unfortunately, the specific 3D structure details are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Retinoprotective Effects
A study focused on the retinoprotective effects of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated its potential in improving retinal microcirculation and resistance to ischemia in a rat model. This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be of interest for pharmacological research aiming at eye health improvement due to its structural similarity (Peresypkina et al., 2020).
Organic Synthesis and Drug Development
In the realm of organic synthesis, research reported on the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the compound's role as an intermediate in the synthesis of novel anti-infective agents. This indicates the importance of chloro-nicotinate derivatives in the synthesis of pharmaceuticals and their potential scalability for industrial applications (Mulder et al., 2013).
Herbicidal Activity
A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain weeds, showcasing the agricultural applications of nicotinate derivatives. This research suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be explored for its potential in developing new herbicides (Yu et al., 2021).
Wirkmechanismus
Target of Action
Methyl 2-chloro-6-(hydroxymethyl)nicotinate, also known as 2-chloro-6-(hydroxymethyl)-3-Pyridinecarboxylic acid methyl ester, is a chemical compound with diverse applications in scientific research. . This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may have similar targets, potentially involving vasodilation or other vascular-related processes.
Mode of Action
. It’s plausible that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may interact with its targets in a similar manner, leading to changes in blood flow or other vascular dynamics.
Biochemical Pathways
Given the potential vasodilatory effects suggested by the action of Methyl nicotinate , it’s possible that this compound could influence pathways related to vascular tone and blood flow
Result of Action
, it’s possible that this compound could lead to increased local blood flow and potentially influence other vascular dynamics.
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIRLZISQQAOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)
![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)





![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)
![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)
![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)